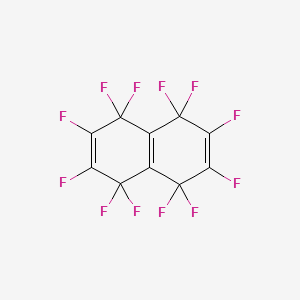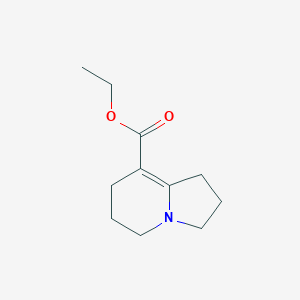
Dodecafluoro-1,4,5,8-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecafluoro-1,4,5,8-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene This compound is characterized by the presence of twelve fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated counterpart
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecafluoro-1,4,5,8-tetrahydronaphthalene typically involves the fluorination of tetrahydronaphthalene. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorinated solvent, such as perfluorohexane, at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure precise control over reaction conditions. The use of catalysts, such as cobalt trifluoride (CoF3), can enhance the efficiency of the fluorination process. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dodecafluoro-1,4,5,8-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Although fluorinated compounds are generally resistant to oxidation, this compound can undergo oxidation under extreme conditions to form perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) are required for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield partially fluorinated naphthalenes, while reduction can produce tetrahydronaphthalene derivatives with fewer fluorine atoms.
Aplicaciones Científicas De Investigación
Dodecafluoro-1,4,5,8-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and resistance to oxidation.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane proteins and lipid interactions.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and thermal stability.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydronaphthalene: The non-fluorinated parent compound, which lacks the enhanced stability and resistance provided by fluorine atoms.
Octafluoronaphthalene: A partially fluorinated derivative with eight fluorine atoms, offering intermediate properties between tetrahydronaphthalene and dodecafluoro-1,4,5,8-tetrahydronaphthalene.
Perfluoronaphthalene: A fully fluorinated naphthalene derivative with even higher stability and resistance to chemical reactions.
Uniqueness
This compound is unique due to its specific fluorination pattern, which provides a balance between stability and reactivity. This makes it particularly valuable in applications requiring both high chemical resistance and the ability to undergo specific chemical transformations.
Propiedades
IUPAC Name |
1,1,2,3,4,4,5,5,6,7,8,8-dodecafluoronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F12/c11-3-5(13)9(19,20)2-1(7(3,15)16)8(17,18)4(12)6(14)10(2,21)22 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYVGOOHGQKSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(C(=C(C1(F)F)F)F)(F)F)C(C(=C(C2(F)F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F12 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530077 |
Source


|
| Record name | Dodecafluoro-1,4,5,8-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-75-3 |
Source


|
| Record name | Dodecafluoro-1,4,5,8-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/no-structure.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)


